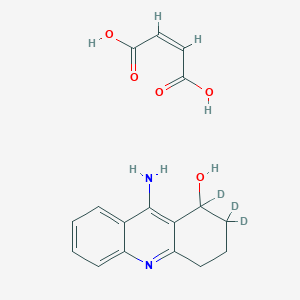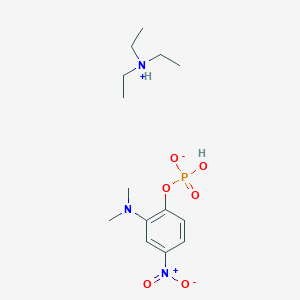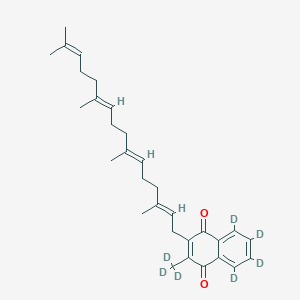
(5R)-Flucloxacillin Penilloic Acid
Overview
Description
(5R)-Flucloxacillin Penilloic Acid is a derivative of Flucloxacillin, a synthetic penicillin antibiotic used for treating Staphylococcal infections. It is a product of chemical modification and is involved in the body's metabolic processes related to the parent drug, Flucloxacillin.
Synthesis Analysis
- Novel synthesis methods have been developed to create potent drugs against Gram-positive pathogens, including resistant strains. This involves the creation of fluorinated compounds with enhanced antibacterial activity (Inagaki et al., 2003).
Molecular Structure Analysis
- The molecular structure of Flucloxacillin and its derivatives, including this compound, has been characterized in various studies. These analyses help in understanding the drug's interaction and modification with proteins and other molecules in the body (Jenkins et al., 2009).
Chemical Reactions and Properties
- Flucloxacillin and its derivatives, like this compound, undergo chemical reactions leading to the formation of penicillenic acid, a key component in their antibacterial activity. These reactions are crucial for the drug's efficacy (Yasuda & Shimada, 1971).
Physical Properties Analysis
- The physical properties of Flucloxacillin and its derivatives, including solubility, stability, and formulation characteristics, are key to its pharmacokinetics and pharmacodynamics. These properties influence the drug's absorption, distribution, metabolism, and excretion (Stapon et al., 2003).
Chemical Properties Analysis
- The chemical properties of this compound include its interaction with human serum proteins and its transformation into metabolites, which play a role in its therapeutic and adverse effects. The study of these properties is vital for understanding the drug's mechanism of action and potential interactions (Munro et al., 1978).
Scientific Research Applications
Antibacterial Properties and Analytical Methodology
(5R)-Flucloxacillin penilloic acid, a derivative of flucloxacillin (FLU), is studied for its unique characteristics and bactericidal activity, particularly against penicillinase-producing bacteria. Flucloxacillin, designed for both oral and injectable administration, stands out for its resistance to penicillinase, an enzyme that cleaves the beta-lactam ring of penicillins rendering the drug inactive. The emphasis on developing analytical methods, especially high-performance liquid chromatography (HPLC), to determine FLU concentration in pharmaceutical products and biological matrices highlights the scientific community's focus on ensuring drug quality and effectiveness against microbial resistance. Moreover, the shift towards developing eco-friendly, sustainable analytical methods for FLU analysis points to a broader trend in pharmaceutical research towards environmental consciousness (Menezes et al., 2018).
Clinical Applications in Treating Osteomyelitis
The use of oral flucloxacillin, including its derivatives like this compound, has been widely documented in treating various infections such as osteomyelitis. Despite the lack of extensive prospective trials, retrospective studies and expert opinions suggest that oral FLU does not associate with more clinical failures compared to other oral antibiotics. Its narrow antibiotic spectrum, infrequent severe adverse effects, and low cost make it a preferred choice in clinical settings. The call for more investigative studies highlights the ongoing research interest in validating FLU's efficacy and exploring its full potential in treating bone infections (Preiss et al., 2020).
Enhanced Bone and Joint Infection Treatment
The exploration of FLU's application in treating staphylococcal osteomyelitis showcases the drug's significance in addressing bone and joint infections. Historical and contemporary studies affirm the clinical value of oral isoxazolyl penicillins, including flucloxacillin, in treating such conditions. The acknowledgment of FLU's well-tolerated long-term treatment regimen, particularly in Swedish medical practice, underscores its utility and demands further research to optimize treatment protocols and durations for osteomyelitis, thereby enhancing patient outcomes (Tevell & Christensson, 2020).
Mechanism of Action
Target of Action
The primary target of (5R)-Flucloxacillin Penilloic Acid is the vascular system . It directly triggers vascular hyperpermeability , which is a key process in inflammation and is involved in the delivery of immune cells and other biological response modifiers from the blood to the tissues .
Mode of Action
This compound interacts with its targets by inducing increased vascular permeability . This interaction results in non-allergic hypersensitivity reactions (NAHRs), which are characterized by an immediate response to the compound .
Biochemical Pathways
The compound’s action affects the arachidonic acid metabolites (AAMs) and the RhoA/ROCK signaling pathway . The AAMs are significantly increased in the lungs after the administration of this compound . The RhoA/ROCK signaling pathway, which
properties
IUPAC Name |
(2R,4S)-2-[(S)-carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRPOONYKNQRKD-IJEWVQPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747790 | |
| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121661-88-9, 42947-70-6 | |
| Record name | 2-Thiazolidineacetic acid, 4-carboxy-α-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-, [2R-[2α(S*),4β]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121661-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)




